molecular formula C19H39NO3 B1258172 Dihydroceramide

Dihydroceramide

Cat. No. B1258172
M. Wt: 329.5 g/mol
InChI Key: XSDVOEIEBUGRQX-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroceramide, also known as N-acylsphinganine, belongs to the class of organic compounds known as secondary carboxylic acid amides. Secondary carboxylic acid amides are compounds containing a secondary carboxylic acid amide functional group, with the general structure RC(=O)N(R')H (R, R'=alkyl, aryl). Dihydroceramide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydroceramide is primarily located in the membrane (predicted from logP). Dihydroceramide exists in all eukaryotes, ranging from yeast to humans. Dihydroceramide participates in a number of enzymatic reactions. In particular, Dihydroceramide can be converted into ceramide (D18:1/18:0) through the action of the enzyme sphingolipid delta(4)-desaturase/c4-hydroxylase DES2. In addition, Dihydroceramide can be converted into sphinganine;  which is catalyzed by the enzyme alkaline ceramidase 3. In humans, dihydroceramide is involved in the globoid cell leukodystrophy pathway, the metachromatic leukodystrophy (MLD) pathway, and the sphingolipid metabolism pathway. Dihydroceramide is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.

properties

Product Name

Dihydroceramide

Molecular Formula

C19H39NO3

Molecular Weight

329.5 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]formamide

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)18(16-21)20-17-22/h17-19,21,23H,2-16H2,1H3,(H,20,22)/t18-,19+/m0/s1

InChI Key

XSDVOEIEBUGRQX-RBUKOAKNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC=O)O

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC=O)O

physical_description

Solid

synonyms

C2-dihydroceramide
dihydro-ceramide
dihydroceramide
N-acetylsphinganine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroceramide
Reactant of Route 2
Dihydroceramide
Reactant of Route 3
Dihydroceramide
Reactant of Route 4
Dihydroceramide
Reactant of Route 5
Dihydroceramide
Reactant of Route 6
Dihydroceramide

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